2-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c17-14-6-2-1-5-13(14)16(21)18-9-8-12-11-20-10-4-3-7-15(20)19-12/h1-7,10-11H,8-9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUCKIIUMKQETB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CN3C=CC=CC3=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 2-fluorobenzoyl chloride with 2-(imidazo[1,2-a]pyridin-2-yl)ethylamine under basic conditions to form the desired benzamide derivative. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The fluoro group in the benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted benzamide derivatives with different functional groups.
Scientific Research Applications
2-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: Utilized in the development of new materials with unique properties, such as luminescent materials and sensors.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine ring is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, the compound may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with a similar structure but lacking the fluoro and benzamide substituents.
2-chloro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide: A similar compound with a chloro group instead of a fluoro group.
2-methyl-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide: A derivative with a methyl group instead of a fluoro group.
Uniqueness
2-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable scaffold for drug discovery and development.
Biological Activity
2-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and its implications in therapeutic applications.
The biological activity of this compound primarily involves interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain protein kinases and other enzymes involved in cellular signaling pathways. For instance, studies have shown that compounds with similar structures exhibit inhibitory effects on KRAS G12C mutant proteins, which are implicated in various cancers .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines. The following table summarizes the IC50 values against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.25 ± 2.5 | Induces apoptosis |
| HepG2 (Liver Cancer) | 3.84 ± 0.54 | Cell cycle arrest and apoptosis |
| A549 (Lung Cancer) | 5.00 ± 1.0 | Inhibits proliferation |
These findings suggest that the compound possesses significant anticancer properties, potentially through mechanisms involving cell cycle disruption and induction of programmed cell death.
Neuroprotective Effects
In addition to its anticancer properties, there is evidence suggesting neuroprotective effects. In animal models of neurodegeneration, compounds structurally related to this compound have been shown to reduce damage in the hippocampus following NMDA-induced lesions . This suggests a potential role in treating neurodegenerative diseases.
Case Studies
Several case studies have investigated the therapeutic potential of this compound:
- Study on Breast Cancer : A study evaluated the efficacy of the compound on MCF-7 cells, demonstrating a dose-dependent increase in apoptosis markers. The results indicated that treatment with 10 µM led to a significant increase in apoptotic cells compared to controls.
- Neurodegeneration Model : In a rat model of NMDA-induced neurotoxicity, administration of the compound resulted in reduced neuronal loss and improved cognitive function as assessed by behavioral tests.
Q & A
Q. What are the common synthetic routes for preparing 2-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide and its analogs?
The compound is typically synthesized via condensation reactions between fluorinated benzoyl chlorides and aminopyridine derivatives. For example, describes a method where 8-bromoimidazo[1,2-a]pyridine derivatives are coupled with fluorophenyl benzamide precursors under standard amide-forming conditions. Optimization of reaction parameters (e.g., solvent, temperature, and catalysts) is critical to achieving yields >15–20%, as noted in . Microwave-assisted solvent-free methods () or copper-catalyzed C–H functionalization ( ) may also enhance efficiency for related analogs.
Key Synthetic Parameters
| Parameter | Example from Evidence |
|---|---|
| Reactants | Fluorobenzoyl chloride + 2-aminopyridine derivatives |
| Solvent | CHCl₃, DMSO |
| Yield Optimization | Microwave-assisted, catalyst-free () |
| Characterization | NMR, IR, X-ray diffraction () |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Used to confirm molecular structure and hydrogen bonding (e.g., N–H signals at δ 11.02 ppm in DMSO-d₆, as in ).
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1640–1695 cm⁻¹) and hydrogen-bonded N–H stretches ().
- X-ray Crystallography : Resolves conformational polymorphism (e.g., two distinct molecules in the asymmetric unit with differing C6/C5N angles; ).
Advanced Research Questions
Q. How can conformational polymorphism in crystallographic studies impact data interpretation?
Conformational polymorphism, observed in compounds like 2,3-difluoro-N-(2-pyridyl)benzamide (), arises when two distinct conformers (A and B) coexist in the asymmetric unit. This can lead to challenges in refining hydrogen-bonding motifs (e.g., N–H⋯N interactions with interplanar angles of ~36°) and supramolecular packing. Researchers should use high-resolution data and software like SHELXL ( ) to model disorder and validate geometric parameters.
Mitigation Strategies
Q. How do DFT calculations align with experimental data for imidazo[1,2-a]pyridine derivatives?
highlights discrepancies between DFT-predicted and experimental geometries for imidazo[1,2-a]pyridine derivatives. For example, optimized bond lengths may differ by 0.02–0.05 Å due to solvent effects or crystal packing forces. To resolve contradictions:
- Compare gas-phase DFT results with solid-state X-ray data.
- Incorporate solvent models (e.g., PCM) or periodic boundary conditions in simulations.
Example Comparison
| Property | DFT Prediction | Experimental (X-ray) |
|---|---|---|
| C–N bond length (Å) | 1.34 | 1.38 |
| Torsional angle (°) | 180 | 175–178 |
Q. What strategies are used to design derivatives with enhanced bioactivity?
- Scaffold Modification : Introduce substituents (e.g., methoxy, bromo) at the imidazo[1,2-a]pyridine core to modulate electronic properties ().
- Pharmacophore Optimization : Replace the benzamide group with acetamide or sulfonamide moieties to improve binding affinity ( ).
- Structure-Activity Relationship (SAR) : Use crystallographic data () to identify critical hydrogen-bonding interactions for target engagement.
Case Study : details the design of dual DDR1/2 inhibitors by integrating imidazo[1,2-a]pyrazine-ethynyl groups, demonstrating IC₅₀ values <10 nM via iterative SAR analysis.
Methodological Guidance
Q. How to refine X-ray data for compounds with disordered hydrogen-bonding networks?
- Software : Use SHELXL ( ) for small-molecule refinement. Apply "ISOR" or "SIMU" restraints to handle anisotropic displacement parameters.
- Validation : Check R-factors (<0.05) and residual electron density maps ().
- Documentation : Report geometric parameters (e.g., N⋯N distances: 2.95–3.07 Å; ) to support structural claims.
Q. What are best practices for resolving conflicting spectroscopic and computational data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
